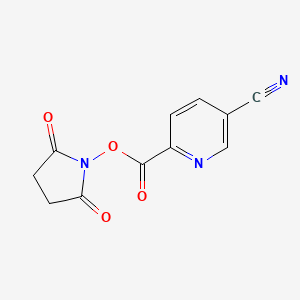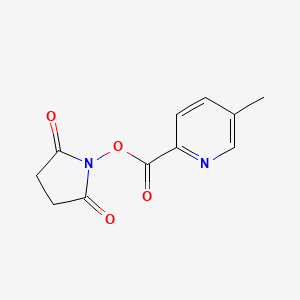
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyano group and a pyridine ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate typically involves the reaction of 5-Cyano-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Yields substituted pyridine derivatives.
Reduction: Produces amine derivatives.
Hydrolysis: Results in the formation of 5-Cyano-pyridine-2-carboxylic acid.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate involves its ability to act as an acylating agent. It can transfer its acyl group to nucleophiles, such as amines or alcohols, forming stable amide or ester bonds. This property makes it useful in bioconjugation and the modification of biomolecules .
類似化合物との比較
Similar Compounds
5-Cyanopyridine-2-carboxylic acid: Lacks the ester group but shares the cyano and pyridine functionalities.
N-Hydroxysuccinimide esters: Similar in their ability to act as acylating agents but differ in the aromatic ring structure.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is unique due to its combination of a cyano group, pyridine ring, and NHS ester functionality. This combination allows for versatile reactivity and application in various fields of research .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c12-5-7-1-2-8(13-6-7)11(17)18-14-9(15)3-4-10(14)16/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBVKXWCBYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B8151174.png)






